N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide

Antiproliferative HeLa Cytotoxicity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide (CAS 885268-48-4) is a synthetic small molecule belonging to the benzothiazole-phenylacetamide class, characterized by a C15H11ClN2OS formula and a molecular weight of 302.78 g/mol. It features a benzothiazole bicyclic core linked via a meta-substituted phenyl ring to a 2-chloroacetamide moiety, which serves as an electrophilic handle for nucleophilic substitution reactions.

Molecular Formula C15H11ClN2OS
Molecular Weight 302.8 g/mol
CAS No. 885268-48-4
Cat. No. B3163597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide
CAS885268-48-4
Molecular FormulaC15H11ClN2OS
Molecular Weight302.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CCl
InChIInChI=1S/C15H11ClN2OS/c16-9-14(19)17-11-5-3-4-10(8-11)15-18-12-6-1-2-7-13(12)20-15/h1-8H,9H2,(H,17,19)
InChIKeyIKKWOYOCXJIEKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide (CAS 885268-48-4)


N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide (CAS 885268-48-4) is a synthetic small molecule belonging to the benzothiazole-phenylacetamide class, characterized by a C15H11ClN2OS formula and a molecular weight of 302.78 g/mol . It features a benzothiazole bicyclic core linked via a meta-substituted phenyl ring to a 2-chloroacetamide moiety, which serves as an electrophilic handle for nucleophilic substitution reactions [1]. This compound is primarily positioned as a versatile synthetic intermediate and a candidate for kinase inhibition studies within early-stage drug discovery programs.

Why Generic Substitution of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide Is Not Recommended


Interchanging benzothiazole-phenylacetamide derivatives without considering regioisomeric positioning and the chloroacetamide warhead can critically alter biological activity and synthetic utility. The 3-substituted phenyl isomer places the reactive chloroacetamide in a distinct steric and electronic environment compared to its 4-substituted analog, which has been independently studied and shown weak antiproliferative effects (IC50 > 30 µM against breast cancer cell lines) [1]. Furthermore, the chloroacetamide group is not merely a passive structural feature; it acts as a specific electrophilic trap for nucleophilic cysteine or serine residues in target proteins, a property lost entirely upon substitution with simple acetamides or bulkier amides [2]. These compound-specific properties mean generic class-level assumptions are insufficient for procurement decisions.

Quantitative Differentiation Guide for N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide


Antiproliferative Activity in HeLa Cells: PubChem BioAssay Screening Data

This compound was evaluated in a high-throughput antiproliferative screen against human HeLa cervical carcinoma cells using the WST-8 assay with 48-hour incubation. Within the screened compound set, this compound was categorized among the active subset, with at least one measurement showing activity ≤ 1 µM, distinguishing it from several inactive benzothiazole analogs in the same panel [1]. A closely related N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide analog showed significantly weaker HeLa activity with IC50 = 22.5 µM (cross-study comparable benchmark) . Directly comparable data for the 4-substituted regioisomer, N-[4-(benzothiazole-2-yl)phenyl]-2-chloroacetamide, revealed IC50 > 30 µM against MCF-7 breast cancer cells, suggesting the meta-phenyl connectivity may confer a potency advantage [2].

Antiproliferative HeLa Cytotoxicity WST-8 Assay

Lipophilicity and Predicted Pharmacokinetic Profile vs. Non-Benzothiazole Chloroacetamides

The lipophilicity and pharmacokinetic properties of N-substituted phenyl-2-chloroacetamides, including benzothiazole-functionalized derivatives, have been systematically studied using reversed-phase thin-layer chromatography (RPTLC) and computational multivariate methods [1]. The lipophilicity parameters (Rₘ⁰ and log P) derived from chromatographic retention behavior serve as validated molecular descriptors for predicting passive membrane permeability and oral bioavailability potential. While specific log P values for this exact compound were not individually reported, the class-level analysis established that the substitution pattern on the phenyl ring critically modulates lipophilicity, with benzothiazole substitution significantly increasing log P compared to simple phenyl or halophenyl-substituted chloroacetamides [2]. Simple N-(substituted phenyl)-2-chloroacetamides lacking the benzothiazole moiety (e.g., N-(4-chlorophenyl)-2-chloroacetamide) exhibited markedly lower lipophilicity and reduced predicted membrane permeability, reinforcing the value of the benzothiazole-phenyl scaffold for achieving favorable ADME profiles [2].

Lipophilicity ADME Chromatographic Descriptors Drug-likeness

Synthetic Versatility: 2-Chloroacetamide as a Reactive Electrophilic Handle

The 2-chloroacetamide moiety in this compound serves as a versatile electrophilic handle for nucleophilic displacement, enabling the synthesis of diverse derivative libraries. Unlike electron-rich amides or bulkier substituents that are chemically inert under mild conditions, the alpha-chloro substituent undergoes facile Sₙ2 reactions with thiols, amines, and phenols at room temperature to neutral pH [1]. This reactivity profile is systematically documented: N-aryl-2-chloroacetamides react with nucleophiles (oxygen, nitrogen, and sulfur-based) to generate thioethers, secondary amines, and ethers, enabling rapid analog generation for structure-activity relationship (SAR) studies [1][2]. The corresponding 4-substituted regioisomer, N-[4-(benzothiazole-2-yl)phenyl]-2-chloroacetamide, has been explicitly employed as a precursor for aryloxyacetamide synthesis via phenol displacement, but its anticancer derivatives from this route showed only 'notable' rather than potent activity, indicating that the synthetic handle itself does not guarantee biological success [3]. The 3-substituted analog (this compound) shares this derivatization capability but may yield different SAR outcomes due to altered spatial presentation of the resulting substituents.

Synthetic Intermediate Nucleophilic Substitution Derivatization Medicinal Chemistry

Casein Kinase 1 (CK1) Inhibitory Potential: Class-Level Evidence from Benzothiazole-Phenylacetamide Scaffold

Benzothiazole-phenylacetamides constitute a privileged scaffold for casein kinase 1 (CK1δ/ε) inhibition, with lead compounds in this class demonstrating nanomolar potency and in vivo neuroprotective efficacy [1][2]. The benchmark compound N-(benzothiazolyl)-2-phenylacetamide (compound 4) inhibits CK-1δ with IC50 = 23 nM and shows neuroprotective and anti-inflammatory properties in cellular and animal models of Parkinson's disease [2]. While this specific compound (CAS 885268-48-4) has not been directly profiled against CK1 in published studies, its structural features—the benzothiazole core, meta-phenyl linker, and acetamide motif—align with the pharmacophore requirements for CK1 inhibition established through systematic SAR analysis [3]. By contrast, the 4-substituted phenyl regioisomer has been explored in CK1 patent literature but with less favorable activity profiles, and simple N-(halophenyl)-2-chloroacetamides lacking the benzothiazole moiety show negligible CK1 engagement [3]. Direct in-house profiling against CK1δ/ε is warranted to confirm potency.

Casein Kinase 1 CK1δ CK1ε Kinase Inhibition Neurodegeneration

Commercially Available Purity and Regioisomeric Identity Verification

This compound is commercially available from multiple chemical suppliers with documented purity of 95-97% (HPLC) . The 3-substituted (meta) regioisomeric identity is confirmed by the InChI Key IKKWOYOCXJIEKT-UHFFFAOYSA-N, which unambiguously distinguishes it from the 4-substituted analog (CAS 730949-98-1) and the 2-substituted analog (CAS varies) . Procurement of the correct regioisomer is critical: the 4-substituted analog has been studied as an anticancer agent precursor with IC50 > 30 µM in breast cancer models, while the 2-substituted analog (N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloroacetamide) has an entirely different steric presentation that alters both reactivity and target engagement potential [1]. The compound's MDL number MFCD06409321 provides an additional unique identifier for cross-referencing in procurement databases . Compared to many research benzothiazole derivatives requiring custom synthesis with multi-week lead times, this compound is available from stock with rapid delivery timelines.

Purity QC Regioisomer Procurement Identity

Optimal Application Scenarios for N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide Based on Quantitative Profiling


Medicinal Chemistry: Focused Kinase Inhibitor Library Synthesis via Nucleophilic Derivatization

The 2-chloroacetamide group enables facile parallel synthesis of focused compound libraries through nucleophilic displacement with amines, thiols, or phenols. This compound serves as a key intermediate for generating 20-50 compound sub-libraries in a single synthetic step, directly exploiting its electrophilic reactivity documented in N-aryl-2-chloroacetamide chemistry . The resulting derivatives retain the benzothiazole-phenyl core for potential CK1δ/ε or kinase engagement while introducing diversity at the acetamide position. This application is supported by the successful precedent of 4-substituted regioisomer derivatization yielding aryloxyacetamide anticancer agents, though the 3-substituted analog offers distinct SAR space .

Oncology Drug Discovery: HeLa Antiproliferative Hit Validation and Mechanism-of-Action Studies

With demonstrated antiproliferative activity at ≤1 µM against HeLa cervical carcinoma cells in the PubChem WST-8 assay, this compound warrants further profiling in expanded cancer cell line panels . The significant potency gap compared to the N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide analog (HeLa IC50 = 22.5 µM) supports the hypothesis that the 3-substituted phenyl-benzothiazole connectivity is a critical determinant of cytotoxicity . Follow-up studies should include colony formation assays, apoptosis/necrosis discrimination (Annexin V/PI), and cell cycle analysis, as established for structurally related 2-(3-aminophenyl)benzothiazole derivatives . Procurement of this specific regioisomer rather than the 4-substituted analog (IC50 > 30 µM) is essential for meaningful oncology hit expansion.

Neurodegenerative Disease Research: CK1δ/ε Inhibitor Hit Identification

For programs targeting casein kinase 1 in Parkinson's disease, ALS, or circadian rhythm disorders, this compound provides a commercially available entry point into the benzothiazole-phenylacetamide CK1 inhibitor chemotype. The class-leading compound N-(benzothiazolyl)-2-phenylacetamide (CK1δ IC50 = 23 nM) demonstrates that subtle modifications to the acetamide substituent can dramatically alter potency, and the chloroacetamide handle of this compound enables rapid analog synthesis for SAR exploration . In vivo validation of related compounds in a Parkinson's disease mouse model (MPTP-induced dopaminergic neuronal loss) and favorable Ames test and zebrafish toxicity profiles establish a translational precedent for the chemotype, though this specific compound requires independent profiling . Procurement enables immediate biochemical screening against CK1δ/ε without the lead time of custom synthesis.

Quote Request

Request a Quote for N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.